molecular formula C19H17F3N2O3 B2744122 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide CAS No. 1351582-80-3

4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide

Cat. No.: B2744122
CAS No.: 1351582-80-3
M. Wt: 378.351
InChI Key: RKTLSAJLHARDNI-UHFFFAOYSA-N
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Description

4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a trifluoromethylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the benzyl and trifluoromethylphenyl groups. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide include other morpholine derivatives with different substituents. Examples include:

  • 4-benzyl-5-oxo-N-(2-fluorophenyl)morpholine-3-carboxamide
  • 4-benzyl-5-oxo-N-(2-chlorophenyl)morpholine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)14-8-4-5-9-15(14)23-18(26)16-11-27-12-17(25)24(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTLSAJLHARDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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